molecular formula C17H17BrN2O3 B5848609 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide CAS No. 303087-39-0

2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide

Cat. No.: B5848609
CAS No.: 303087-39-0
M. Wt: 377.2 g/mol
InChI Key: CQJWZNRNHYBTBA-YBFXNURJSA-N
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Description

2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is an organic compound that features a bromophenoxy group and a methoxybenzylidene moiety

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-12(23-15-8-6-14(18)7-9-15)17(21)20-19-11-13-4-3-5-16(10-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJWZNRNHYBTBA-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303087-39-0
Record name 2-(4-BROMOPHENOXY)-N'-(3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide typically involves the reaction of 4-bromophenol with 3-methoxybenzaldehyde in the presence of a suitable base to form the intermediate 4-bromophenoxy-3-methoxybenzaldehyde. This intermediate is then reacted with propanohydrazide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in halogen bonding, while the methoxybenzylidene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide
  • 2-(4-fluorophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide
  • 2-(4-iodophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide

Uniqueness

2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct biological activities and properties compared to its chloro, fluoro, and iodo analogs.

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